4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

Catalog No.
S548577
CAS No.
63916-38-1
M.F
C17H28Cl2N2O2
M. Wt
363.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, aceta...

CAS Number

63916-38-1

Product Name

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride

IUPAC Name

[1-butyl-4-(pyridin-2-ylmethyl)piperidin-4-yl] acetate;dihydrochloride

Molecular Formula

C17H28Cl2N2O2

Molecular Weight

363.3 g/mol

InChI

InChI=1S/C17H26N2O2.2ClH/c1-3-4-11-19-12-8-17(9-13-19,21-15(2)20)14-16-7-5-6-10-18-16;;/h5-7,10H,3-4,8-9,11-14H2,1-2H3;2*1H

InChI Key

VGWNCYGMSISHSA-UHFFFAOYSA-N

SMILES

CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

NU1064; NU-1064; NU 1064.

Canonical SMILES

CCCCN1CCC(CC1)(CC2=CC=CC=N2)OC(=O)C.Cl.Cl

Description

The exact mass of the compound 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride is 175.07456 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride is a chemical compound characterized by its piperidine structure, which is a six-membered ring containing one nitrogen atom. This compound features a butyl group and a pyridyl group attached to the piperidine ring, as well as an acetate moiety. Its molecular formula is C15H22N2O3C_{15}H_{22}N_2O_3, and it is typically encountered in the form of dihydrochloride salt, enhancing its solubility and stability in various applications .

Typical of piperidine derivatives:

  • Acetylation: The hydroxyl group can be acetylated to form esters.
  • N-Alkylation: The nitrogen atom can participate in alkylation reactions, allowing for the introduction of various alkyl groups.
  • Hydrochloride Formation: The formation of hydrochloride salts enhances solubility and bioavailability.

These reactions are fundamental for synthesizing derivatives that may exhibit varied biological activities .

Research indicates that compounds similar to 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride may exhibit significant biological activities, including:

  • Antidepressant Effects: Some piperidine derivatives have been noted for their potential in treating mood disorders.
  • Antinociceptive Properties: This compound may possess pain-relieving properties, making it a candidate for analgesic development.
  • Neuroprotective Effects: Certain studies suggest that piperidine derivatives can protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The synthesis of 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride can be achieved through various methods:

  • Starting from 4-Piperidinol:
    • Reacting 4-Piperidinol with butyl bromide under basic conditions to form the butyl derivative.
    • Acetylating the resulting product using acetic anhydride or acetyl chloride.
  • Using Pyridine Derivatives:
    • Introducing the pyridyl group via nucleophilic substitution reactions on a suitable precursor.
  • Dihydrochloride Formation:
    • Treating the acetate with hydrochloric acid to yield the dihydrochloride salt .

The compound has potential applications in several fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new medications targeting neurological disorders.
  • Chemical Research: It can be used in synthetic organic chemistry as an intermediate for creating more complex molecules.
  • Agricultural Chemistry: Investigations into its effects on plant systems could reveal novel agrochemical applications .

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary studies suggest:

  • Receptor Binding: The compound may interact with various neurotransmitter receptors, influencing pathways related to mood and pain perception.
  • Metabolic Pathways: Understanding its metabolic fate in vivo will help elucidate its safety profile and therapeutic potential.

Further pharmacokinetic and pharmacodynamic studies are necessary to confirm these interactions and their implications for therapeutic use .

Several compounds share structural similarities with 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Piperidinol, 1-butyl-4-(2-thienyl)-methyl-, HClSimilar piperidine backbone with a thienyl groupPotentially different biological activity profile
N-Boc-Piperidine-4-carboxylic acid methyl esterContains a Boc protecting groupUsed primarily in synthetic chemistry
1-tert-butyl 4-methyl piperidine-1,4-dicarboxylateDicarboxylic acid structurePotential for diverse functionalization

These compounds illustrate variations in substituents that can significantly affect their biological activities and chemical properties. The unique combination of functional groups in 4-Piperidinol, 1-butyl-4-(2-pyridyl)methyl-, acetate, dihydrochloride may confer distinct therapeutic potentials not found in its analogs .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

362.1527835 g/mol

Monoisotopic Mass

362.1527835 g/mol

Heavy Atom Count

23

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

63916-38-1

Dates

Modify: 2024-02-18
1: Bowman KJ, White A, Golding BT, Griffin RJ, Curtin NJ. Potentiation of anti-cancer agent cytotoxicity by the potent poly(ADP-ribose) polymerase inhibitors NU1025 and NU1064. Br J Cancer. 1998 Nov;78(10):1269-77. PubMed PMID: 9823965; PubMed Central PMCID: PMC2063197

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